molecular formula C8H7NO2S B3079540 (2-Mercapto-1,3-benzoxazol-5-yl)methanol CAS No. 1071328-98-7

(2-Mercapto-1,3-benzoxazol-5-yl)methanol

Cat. No. B3079540
CAS RN: 1071328-98-7
M. Wt: 181.21 g/mol
InChI Key: XSTFYMGUAGPERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzoxazole derivatives, including MBM, have been synthesized using a variety of well-organized synthetic methodologies. These methods often involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of MBM includes a bicyclic planar molecule, which is a common feature of benzoxazole derivatives . The IUPAC Standard InChI for this compound is InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H, (H,8,10) .


Chemical Reactions Analysis

Benzoxazole derivatives, including MBM, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .


Physical And Chemical Properties Analysis

MBM has a molecular weight of 151.186 . The compound’s physical and chemical properties, such as melting point, boiling point, and solubility, are not explicitly mentioned in the available literature.

Scientific Research Applications

Organic Synthesis and Catalysts

Researchers have developed various synthetic strategies for benzoxazole derivatives:

    Condensation Reactions: For instance, 2-aminophenol (a precursor) reacts with aromatic aldehydes to yield 2-substituted benzoxazoles .

Other Applications

    Crystallography: Single crystals of benzoxazole derivatives are grown for X-ray diffraction analysis .

    Antifungal Agents: Specific benzoxazole compounds exhibit potent antifungal activity against various species .

Future Directions

Benzoxazole derivatives, including MBM, have gained significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research could focus on exploring the potential of MBM in drug discovery and development, particularly in the treatment of various diseases.

properties

IUPAC Name

5-(hydroxymethyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-4-5-1-2-7-6(3-5)9-8(12)11-7/h1-3,10H,4H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTFYMGUAGPERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Mercapto-1,3-benzoxazol-5-yl)methanol

CAS RN

1071328-98-7
Record name (2-sulfanyl-1,3-benzoxazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Mercapto-1,3-benzoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Mercapto-1,3-benzoxazol-5-yl)methanol
Reactant of Route 3
(2-Mercapto-1,3-benzoxazol-5-yl)methanol
Reactant of Route 4
(2-Mercapto-1,3-benzoxazol-5-yl)methanol
Reactant of Route 5
(2-Mercapto-1,3-benzoxazol-5-yl)methanol
Reactant of Route 6
(2-Mercapto-1,3-benzoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.